2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline
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Overview
Description
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline is a complex organic compound that features both indole and quinoline moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinoline, on the other hand, is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. The combination of these two structures in a single molecule makes this compound a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common method involves the initial formation of the indole moiety, which can be synthesized via the Fischer indole synthesis. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions .
The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid . The final step involves the coupling of the indole and quinoline moieties through a piperazine linker, which can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and Skraup synthesis, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, acidic or basic catalysts.
Major Products Formed
Oxidation: Indoxyl derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and interfere with its replication, leading to cell cycle arrest and apoptosis in cancer cells . It can also inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Quinoline derivatives: Compounds like quinine and chloroquine, which contain the quinoline moiety.
Piperazine derivatives: Compounds like piperazine and its various substituted derivatives.
Uniqueness
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline is unique due to the combination of indole, quinoline, and piperazine moieties in a single molecule. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .
Properties
IUPAC Name |
2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-3-7-20-17(5-1)9-10-22(24-20)26-13-11-25(12-14-26)16-18-15-23-21-8-4-2-6-19(18)21/h1-10,15,23H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBVHYBVEROAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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